molecular formula C16H36N2O3 B14064710 nitric acid;N-octyloctan-1-amine CAS No. 10081-30-8

nitric acid;N-octyloctan-1-amine

Katalognummer: B14064710
CAS-Nummer: 10081-30-8
Molekulargewicht: 304.47 g/mol
InChI-Schlüssel: GZITXSOOJPBNRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nitric acid;N-octyloctan-1-amine is a compound with the molecular formula C16H36N2O3. It is a combination of nitric acid and N-octyloctan-1-amine, which is a type of amine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of nitric acid;N-octyloctan-1-amine involves the reaction of nitric acid with N-octyloctan-1-amine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. One common method involves the use of an organic solvent, such as dichloromethane, to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient processes to maximize yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the production process. Additionally, purification steps, such as distillation or crystallization, may be employed to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

Nitric acid;N-octyloctan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions may produce amines .

Wissenschaftliche Forschungsanwendungen

Nitric acid;N-octyloctan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce nitro groups into molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of nitro compounds on biological systems.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of nitric acid;N-octyloctan-1-amine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nitric oxide donor, releasing nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and immune response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to nitric acid;N-octyloctan-1-amine include other nitroamines and nitroalkanes. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a long alkyl chain and a nitro group. This structure imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specific applications in organic synthesis and industrial processes .

Eigenschaften

CAS-Nummer

10081-30-8

Molekularformel

C16H36N2O3

Molekulargewicht

304.47 g/mol

IUPAC-Name

nitric acid;N-octyloctan-1-amine

InChI

InChI=1S/C16H35N.HNO3/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2;2-1(3)4/h17H,3-16H2,1-2H3;(H,2,3,4)

InChI-Schlüssel

GZITXSOOJPBNRG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCNCCCCCCCC.[N+](=O)(O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.